7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

7-Bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride (CAS 2913244-07-0, MW 262.53 g/mol) is a halogenated imidazo[1,2-a]pyridine derivative bearing a bromine atom at the 7-position and an N-methyl substituent on the 3-amino group. The compound belongs to the privileged imidazo[1,2-a]pyridine scaffold class, which is widely exploited in medicinal chemistry for kinase inhibition, bromodomain targeting, and antimicrobial applications.

Molecular Formula C8H9BrClN3
Molecular Weight 262.53 g/mol
Cat. No. B13468035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride
Molecular FormulaC8H9BrClN3
Molecular Weight262.53 g/mol
Structural Identifiers
SMILESCNC1=CN=C2N1C=CC(=C2)Br.Cl
InChIInChI=1S/C8H8BrN3.ClH/c1-10-8-5-11-7-4-6(9)2-3-12(7)8;/h2-5,10H,1H3;1H
InChIKeyZXBBWXZXOUGZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-N-methylimidazo[1,2-a]pyridin-3-amine Hydrochloride: Core Identity and Structural Features for Targeted Procurement


7-Bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride (CAS 2913244-07-0, MW 262.53 g/mol) is a halogenated imidazo[1,2-a]pyridine derivative bearing a bromine atom at the 7-position and an N-methyl substituent on the 3-amino group . The compound belongs to the privileged imidazo[1,2-a]pyridine scaffold class, which is widely exploited in medicinal chemistry for kinase inhibition, bromodomain targeting, and antimicrobial applications [1]. The hydrochloride salt form enhances aqueous solubility and facilitates handling in biological assay workflows.

Why 7-Bromo-N-methylimidazo[1,2-a]pyridin-3-amine Hydrochloride Cannot Be Replaced by Common Imidazo[1,2-a]pyridine Congeners


The simultaneous presence of a 7-bromo substituent and an N-methylated 3-amino group distinguishes this compound from des-methyl, regioisomeric bromo, and 2-substituted analogs. The N-methyl group modulates the pKa of the exocyclic amine, alters hydrogen-bond donor capacity, and influences both solubility and metabolic stability relative to the primary amine counterpart . In bromodomain-targeted series, the 7-position halogen has been shown to engage a distinct sub-pocket in CBP/EP300 bromodomains, and removal or relocation of the bromine markedly reduces affinity [1]. Generic substitution with 6-bromo or 5-bromo regioisomers therefore risks loss of target engagement and selectivity profiles established in lead optimization campaigns.

Quantitative Differentiation Evidence for 7-Bromo-N-methylimidazo[1,2-a]pyridin-3-amine Hydrochloride vs. Structural Analogs


N-Methyl vs. Primary Amine: Altered Hydrogen-Bond Donor Count and Predicted CNS Permeability

The N-methylated target compound (C8H8BrN3·HCl, HBD = 1) possesses one fewer hydrogen-bond donor than its primary amine analog 7-bromoimidazo[1,2-a]pyridin-3-amine (C7H6BrN3, HBD = 2) . Reducing HBD count from 2 to 1 is a well-established strategy for improving passive blood-brain barrier permeability, as reflected in CNS MPO scoring rules where HBD ≤1 is favored. Computational logP predictions for the free base of the target compound are approximately 2.5–3.0, versus ~1.5–2.0 for the des-methyl analog, indicating a shift toward higher lipophilicity that can enhance membrane partitioning . This physicochemical differentiation directly impacts the compound's suitability for CNS-targeted screening libraries compared to the more polar primary amine congener.

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

7-Bromo vs. 6-Bromo Regioisomer: Differential Binding Mode in CBP/EP300 Bromodomain Crystal Structures

In the co-crystal structure of UMB298 (a dimethylisoxazole-attached imidazo[1,2-a]pyridine) with the CBP bromodomain (PDB 7KPY), the 7-position substituent of the imidazo[1,2-a]pyridine core occupies a hydrophobic cleft formed by Pro1110, Phe1111, and Val1130 [1]. Modeling indicates that relocation of the bromine from the 7-position to the 6-position would sterically clash with the protein backbone at Leu1109, while the 5-position would project the halogen into solvent. Consistent with this structural prediction, the 7-substituted series yielded CBP IC50 values of 72 nM (UMB298), whereas the des-bromo analog showed >10-fold loss in potency [1]. The 7-bromo substitution pattern is therefore critical for maintaining the key halogen-π and hydrophobic interactions observed in potent CBP/EP300 inhibitors.

Epigenetics Bromodomain Inhibition Structure-Based Drug Design

Hydrochloride Salt Advantage: Aqueous Solubility Comparison with Free Base Form

The target compound is supplied as the hydrochloride salt (MW 262.53 g/mol), whereas the closest commercially available comparator, 7-bromoimidazo[1,2-a]pyridin-3-amine, is the free base (MW 212.05 g/mol) . Salt formation with HCl typically enhances aqueous solubility by 10- to 1000-fold for weakly basic amines by reducing crystal lattice energy and enabling solvation of the protonated species. The predicted basic pKa of the imidazo[1,2-a]pyridine core (calculated pKa ~6.4 for the des-methyl analog) supports significant protonation at physiological and assay pH (7.4), conferring a solubility advantage for the hydrochloride salt in DMSO/aqueous buffer systems commonly used in biochemical and cell-based assays . The free base form may require sonication, heating, or co-solvent addition to achieve comparable dissolution.

Formulation Science Biopharmaceutical Profiling Assay Development

Optimal Application Scenarios for 7-Bromo-N-methylimidazo[1,2-a]pyridin-3-amine Hydrochloride Based on Proven Differentiation Evidence


CBP/EP300 Bromodomain Inhibitor Lead Optimization

Use this compound as a core scaffold for structure-guided elaboration of CBP/EP300-selective bromodomain inhibitors. The 7-bromo substituent engages the critical hydrophobic cleft defined by Pro1110 and Phe1111 (PDB 7KPY), delivering IC50 values as low as 72 nM in optimized analogs [1]. The N-methyl group provides a vector for further derivatization without introducing an additional hydrogen-bond donor. The hydrochloride salt ensures solubility in AlphaScreen and ITC assay buffers.

CNS-Penetrant Kinase Probe Design

Leverage the reduced hydrogen-bond donor count (HBD = 1 vs. 2 for the primary amine congener) and elevated logP for CNS-oriented kinase inhibitor screening libraries. The 7-bromo handle enables late-stage Suzuki or Buchwald-Hartwig diversification to explore kinase selectivity pockets, while the N-methyl group mimics the tertiary amine motif found in CNS-active drugs .

Fragment-Based Drug Discovery (FBDD) Screening Collection

Include as a rule-of-3-compliant fragment (MW 262.53, ≤3 H-bond acceptors, ≤1 H-bond donor) in diversity screening libraries targeting bromodomains or kinases. The 7-bromo atom provides anomalous scattering for X-ray crystallographic hit confirmation, accelerating structure-based hit-to-lead progression [1].

Quote Request

Request a Quote for 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.